molecular formula C9H12N2O3 B1383409 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1596889-33-6

1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

货号: B1383409
CAS 编号: 1596889-33-6
分子量: 196.2 g/mol
InChI 键: VQYPIWNLJDWUTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1596889-33-6) is a high-purity organic compound supplied for research and development purposes. This molecule, with a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol, features a pyrazole core substituted with a methyl group and a tetrahydrofuran (oxolane) ring, making it a valuable bifunctional scaffold in medicinal chemistry . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling its use as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical research for the development of new active ingredients . As a reagent, it is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various exploratory studies, including structure-activity relationship (SAR) investigations, combinatorial chemistry, and as a precursor in organic synthesis. Its structural characteristics suggest potential for incorporation into molecules designed to interact with biological systems. Please handle with care; this product has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. The product is typically supplied as a powder and should be stored at room temperature .

属性

IUPAC Name

1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYPIWNLJDWUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596889-33-6
Record name 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Multi-step Organic Synthesis via Hydrazine Condensation and Oxolane Incorporation

The most common route involves:

  • Step 1: Formation of Pyrazole Core
    Condensation of hydrazine derivatives with α,β-unsaturated esters or diketones leads to pyrazole ring formation. For example, hydrazine reacts with β-keto esters to form 1H-pyrazole-4-carboxylates.

  • Step 2: Introduction of Oxolane Substituent
    The oxolane ring can be introduced by coupling reactions or by using oxolane-containing precursors. For instance, an oxolane-substituted aldehyde or ester can be employed in the condensation step to yield the pyrazole ring already bearing the oxolane substituent at the 3-position.

  • Step 3: Carboxylation and Functional Group Adjustments
    The carboxylic acid group is installed or revealed by hydrolysis of ester intermediates or by direct oxidation of methyl groups adjacent to the pyrazole ring.

This method is supported by the synthesis of 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, where multi-step organic synthesis techniques are employed involving condensation reactions of hydrazine derivatives and carbonyl compounds, followed by incorporation of the oxolane moiety.

Acid-Catalyzed Transamination and Cyclization

An alternative approach involves:

  • Acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with appropriate hydrazines.
  • Base-catalyzed cyclization of hydrazone intermediates to form hydroxy-pyrazole carboxylates.
  • Subsequent functional group transformations to introduce methyl and oxolane substituents.

This method has been used for regioselective synthesis of hydroxy-substituted pyrazole-4-carboxylates, which can be further modified to yield methylated and oxolane-substituted derivatives.

Substitution/Hydrolysis and Condensation/Cyclization Using Alpha-Difluoroacetyl Intermediates

Though this method is primarily reported for difluoromethyl-substituted pyrazole carboxylic acids, it provides insight into condensation and cyclization steps relevant to methyl-substituted analogs:

  • Step 1: Substitution/Hydrolysis
    Alpha, beta-unsaturated esters react with acid-binding agents and 2,2-difluoroacetyl halides at low temperature, followed by alkali hydrolysis, yielding alpha-difluoroacetyl intermediates.

  • Step 2: Condensation/Cyclization
    These intermediates undergo low-temperature condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide, followed by cyclization under controlled temperature and pressure.

  • Step 3: Acidification and Recrystallization
    Acidification yields crude pyrazole carboxylic acid, which is purified by recrystallization from alcohol-water mixtures.

This method achieves high yields (~75-78%) and high purity (>99% by HPLC) and demonstrates the importance of controlled reaction conditions and catalyst choice.

Data Table Summarizing Preparation Methods

Preparation Step Typical Reagents/Conditions Key Notes/Outcomes References
Pyrazole ring formation Hydrazine derivatives + α,β-unsaturated esters or diketones Multi-step condensation; regioselectivity critical
Oxolane moiety incorporation Oxolane-substituted aldehydes/esters or coupling reactions Introduced pre- or post-pyrazole formation
Ester hydrolysis/carboxylation Alkali hydrolysis of esters or oxidation Converts ester intermediates to carboxylic acids
Acid-catalyzed transamination Acid catalyst, diethyl [(dimethylamino)methylene]malonate + hydrazines Forms hydroxy-pyrazole carboxylates, precursors for methylation
Condensation/cyclization with catalysts Methylhydrazine, sodium iodide or potassium iodide catalyst, low temperature High yield cyclization step, crucial for ring closure
Purification Recrystallization from alcohol-water mixtures Achieves >99% purity, critical for isolating product

Research Findings and Considerations

  • Regioselectivity: Controlling the position of substitution on the pyrazole ring is essential to obtain the desired 1-methyl-3-(oxolan-3-yl) substitution pattern. Acid/base catalysis and choice of starting materials influence regioselectivity.

  • Catalyst Role: Halide salts such as sodium iodide or potassium iodide facilitate cyclization and improve yields by promoting condensation reactions at low temperatures.

  • Reaction Conditions: Low temperature during addition of sensitive reagents (e.g., methylhydrazine) prevents side reactions and decomposition. Controlled acidification and careful pH adjustment are necessary to precipitate the product efficiently.

  • Purity and Yield: Recrystallization from mixed solvents (e.g., 40% aqueous ethanol) is effective in obtaining high purity product (>99% by HPLC), with yields around 75-80% reported for analogous pyrazole carboxylic acids.

  • Safety and Handling: The compound should be handled with appropriate protective equipment due to potential health hazards (e.g., irritant properties). Storage at room temperature is adequate.

化学反应分析

Types of Reactions

1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Signal WordWarning
Hazard Statements H302-H315-H319-H335
Precautionary Statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

Medicinal Chemistry

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid has shown promise in medicinal chemistry for its potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit such activity.

Agrochemicals

The compound's structural features may lend themselves to applications in agrochemicals, particularly as herbicides or fungicides. Its ability to interact with biological systems could be leveraged to develop new crop protection agents.

Case Study: Herbicidal Activity

Research into pyrazole derivatives has indicated potential herbicidal properties. For instance, compounds that inhibit plant growth regulators have been identified, suggesting that this compound could be explored for similar applications in agricultural settings .

Materials Science

In materials science, the unique properties of this compound may facilitate the development of novel polymers or composites. The incorporation of such compounds into polymer matrices could enhance mechanical properties or introduce specific functionalities.

Case Study: Polymer Composites

Research has shown that incorporating heterocyclic compounds into polymer systems can improve thermal stability and mechanical strength. The structural characteristics of this compound make it a candidate for further exploration in composite materials .

作用机制

The mechanism of action of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Features and Substituent Effects

The substituents on the pyrazole ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Structural Features Evidence ID
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-oxolane-3-yl, 4-COOH Oxolane enhances hydrophilicity; methyl improves metabolic stability. Inferred
3-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid 3-oxolane-3-yl, 4-COOH Lacks 1-CH₃; potential for higher polarity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₃, 4-COOH CF₃ group increases lipophilicity and electron-withdrawing effects.
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-thiophene, 4-COOH Aromatic thiophene enhances π-π stacking.
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 1-dioxothiolan-3-yl, 5-CH₃, 4-COOH Sulfone group improves solubility and rigidity.

Key Observations :

  • Oxolane vs.
  • Aromatic vs. Aliphatic Substituents : Thiophene and pyridine substituents (e.g., 3-pyridinyl) enable π-π interactions critical for receptor binding, whereas oxolane and dioxothiolan substituents may stabilize conformations via intramolecular hydrogen bonds .

Physicochemical Properties

Predicted and experimental data for selected compounds:

Compound Name Melting Point (°C) Predicted CCS (Ų) [M+H]+ LogP (Estimated) Evidence ID
3-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid N/A 138.3 ~0.5
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 203 N/A ~1.8
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid N/A N/A ~2.2

Insights :

  • The oxolane derivative’s lower LogP (estimated) compared to CF₃ and thiophene analogs suggests improved aqueous solubility, critical for bioavailability .
  • The trifluoromethyl analog’s high melting point (203°C) reflects strong crystalline packing due to CF₃’s electronegativity .

Comparative Advantages :

  • Trifluoromethyl derivatives : Widely used in agrochemicals due to resistance to metabolic degradation .
  • Oxolane derivatives : Oxygen-rich structures may enhance binding to polar enzyme active sites, as seen in mPGES-1 inhibitors .

生物活性

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid (C9H12N2O3) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. The following sections detail its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound's key chemical properties are summarized in the table below:

PropertyValue
Chemical Formula C9H12N2O3
Molecular Weight 196.21 g/mol
MDL Number MFCD28118214
PubChem CID 86812060
IUPAC Name 1-methyl-3-(oxolan-3-yl)pyrazole-4-carboxylic acid
Appearance Powder
Storage Temperature Room Temperature

Biological Evaluation

Research has indicated that compounds within the pyrazole class, including this compound, exhibit various biological activities ranging from antifungal to anti-inflammatory effects.

Antifungal Activity

A study highlighted the antifungal efficacy of pyrazole derivatives, where several compounds showed significant inhibition against phytopathogenic fungi. The structure of these compounds was optimized to enhance their bioactivity through modifications at the pyrazole ring and carboxylic acid functionalities .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, substituents at the para position of phenyl rings have been shown to enhance inhibitory activity against neuraminidase enzymes, crucial for viral replication in influenza .

Case Studies

Several studies provide insights into the biological activities associated with similar pyrazole compounds:

  • Influenza Neuraminidase Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit neuraminidase. Compounds with electron-withdrawing groups at specific positions exhibited higher inhibitory activity, suggesting a potential pathway for developing antiviral agents .
  • Anticancer Activity : Research on related pyrazole derivatives demonstrated promising cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 5.35 μM against liver carcinoma cells, indicating strong anticancer potential .

常见问题

Q. What are the established synthetic routes for 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:

  • Step 1 : React 3-oxolane-3-carbaldehyde with methyl hydrazine to form the pyrazole core.
  • Step 2 : Introduce the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester intermediate (e.g., using KMnO₄ or LiOH).
  • Step 3 : Purify via recrystallization (methanol/water) or column chromatography .
    Key Challenges : Ensuring regioselectivity in pyrazole ring formation and avoiding over-oxidation of the oxolane substituent.

Q. Which analytical methods are critical for characterizing this compound?

  • Purity : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to verify substituents (e.g., oxolane protons at δ 3.5–4.5 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) .
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₂O₃: 209.0926) .

Q. How is the compound’s biological activity evaluated in anticancer research?

  • In vitro assays :
    • Cytotoxicity : MTT assay against hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) to assess cell death mechanisms .
  • Structure-Activity Relationship (SAR) : Modifying the oxolane group (e.g., replacing with thiophene or phenyl) to optimize potency .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with improved inhibitory activity?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like xanthine oxidase (XOR) or PPAR-γ. For example:
    • The carboxylic acid group forms hydrogen bonds with Arg880 in XOR’s active site .
    • Substituent modifications (e.g., fluorination) enhance binding affinity (ΔG ≤ -9.5 kcal/mol) .
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .

Q. How should researchers resolve contradictions in reported biological data for pyrazole derivatives?

  • Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
    • Assay Conditions : Variations in cell line passage number or serum concentration .
    • Purity : Impurities >2% (e.g., unreacted intermediates) skew results; validate via HPLC .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ per μM) .

Q. What strategies optimize the compound’s stability under laboratory conditions?

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation; avoid moisture (use desiccants) .
  • Handling : Prepare fresh solutions in DMSO (≤10 mM) to minimize hydrolysis of the oxolane ring .

Q. How are amide/ester derivatives synthesized to enhance bioavailability?

  • Esterification : React with methanol/H₂SO₄ to form methyl esters, improving membrane permeability .
  • Amide Formation : Couple with amines (e.g., benzylamine) using EDC/HOBt, yielding derivatives for SAR studies .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate products .

Methodological Challenges

Q. What are common pitfalls in synthesizing the oxolane-substituted pyrazole core?

  • Regioselectivity : Competing formation of 1,3- vs. 1,5-disubstituted pyrazoles. Mitigate by using microwave-assisted synthesis (80°C, 30 min) .
  • Side Reactions : Oxolane ring opening under acidic conditions; monitor via TLC (Rf = 0.4 in CH₂Cl₂/MeOH 9:1) .

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use <1% DMSO or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Convert to sodium salts (e.g., treat with NaOH) for improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。